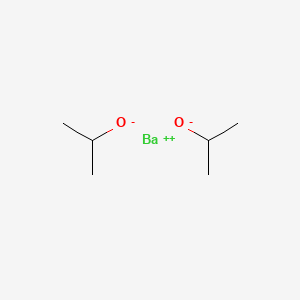
Barium(2+);propan-2-olate
Overview
Description
Barium(2+);propan-2-olate, also known as Barium isopropoxide, is a compound with the molecular formula C6H14BaO2 and a molecular weight of 255.503 g/mol . It is also referred to as barium diisopropoxide, acmc-20alr0, barium ii isopropoxide, barium 2+ bis propan-2-olate, and barium 2+ ion bis propan-2-olate .
Synthesis Analysis
Barium tungstate was synthesized by thermal treatment of a stoichiometric mixture of reagents of a given mass at 600°C (accuracy ±10°C) for 40–50 min, followed by leaching and isolation of barium tungstate . Another method involves the reaction between various potassium xanthates and common five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC). The reaction was carried out under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of Barium(2+);propan-2-olate can be represented by the SMILES notation: CC©[O-].CC©[O-].[Ba+2] .Physical And Chemical Properties Analysis
Barium(2+);propan-2-olate is a brown to yellow powder . It has a melting point of approximately 200°C (decomposition) . It is moisture sensitive .Scientific Research Applications
-
Sol-Gel Synthesis and Superconductors
- Summary of Application : Barium isopropoxide is used in the synthesis of sol-gel and superconductors . Sol-gel synthesis is a method for producing solid materials from small molecules. This process involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (or gel) of either discrete particles or network polymers.
-
Nano-Materials and Thin Films
-
Catalysis Synthesis
-
Drilling Fluids
- Summary of Application : Barium compounds, including Barium isopropoxide, are used in drilling fluids . These fluids are used in the drilling of oil and gas wells to lubricate the drill bit, remove drill cuttings, control formation pressures, and improve the function of the drill string and tools downhole.
-
Paints
-
Pyrotechnics
-
Ferroelectric Metals
- Summary of Application : Barium isopropoxide is used in the synthesis of ferroelectric metals . Ferroelectric materials have a spontaneous electric polarization that can be reversed by the application of an external electric field. They are used in many devices, including nonvolatile memories, capacitors, and piezoelectric transducers.
-
Organic Intermediate
Safety And Hazards
properties
IUPAC Name |
barium(2+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O.Ba/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUJSIVIXCTVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422005 | |
| Record name | Barium isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium(2+);propan-2-olate | |
CAS RN |
24363-37-9 | |
| Record name | Barium isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium isopropoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



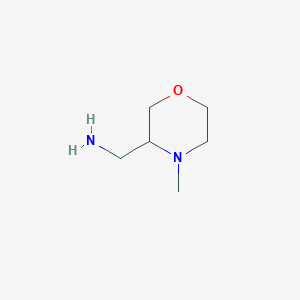

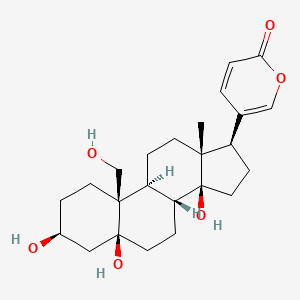




![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)

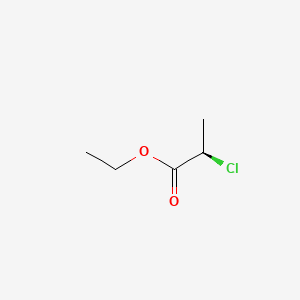
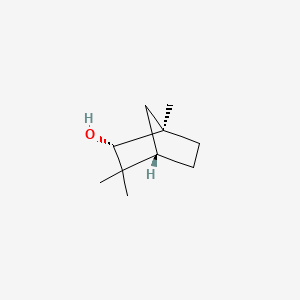
![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)

